molecular formula C13H18N4O B2523946 Schembl21393229 CAS No. 2179723-92-1

Schembl21393229

Cat. No. B2523946
CAS RN: 2179723-92-1
M. Wt: 246.314
InChI Key: CUKFFAZUVFGTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schembl21393229 is a small molecule compound that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is a synthetic analog of a naturally occurring molecule and has been studied extensively for its ability to modulate specific biochemical pathways. In

Mechanism of Action

The mechanism of action for Schembl21393229 is complex and involves the modulation of several biochemical pathways. The compound has been shown to inhibit the activity of specific enzymes that are involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects
Schembl21393229 has several biochemical and physiological effects that have been studied extensively. The compound has been shown to modulate the expression of specific genes that are involved in cell growth and proliferation. In addition, Schembl21393229 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Schembl21393229 in lab experiments is its well-established synthesis method. The compound is readily available and can be synthesized in large quantities, making it a cost-effective option for research. However, one limitation of using Schembl21393229 in lab experiments is the lack of information on its toxicity and potential side effects. More research is needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for research on Schembl21393229. One area of research is the development of new cancer therapies that utilize this compound. Another area of research is the exploration of the compound's potential applications in other areas of medicine, including inflammation and neurodegenerative disorders. Additionally, more research is needed to determine the safety and potential side effects of Schembl21393229 for use in humans.
Conclusion
In conclusion, Schembl21393229 is a promising compound that has potential applications in various areas of research. The compound's well-established synthesis method and ability to modulate specific biochemical pathways make it a cost-effective and promising candidate for the development of new cancer therapies. However, more research is needed to determine the safety and potential side effects of this compound for use in humans.

Synthesis Methods

Schembl21393229 is synthesized through a multi-step process that involves the use of various chemical reactions. The starting material for the synthesis is a commercially available compound, which is then subjected to several steps of chemical modification to produce the final product. The synthesis method for Schembl21393229 is well-established and has been published in several scientific journals.

Scientific Research Applications

Schembl21393229 has been studied extensively for its potential applications in various areas of research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that Schembl21393229 can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In addition to cancer research, Schembl21393229 has also been studied for its potential applications in the treatment of other diseases, including inflammation and neurodegenerative disorders. The compound has been shown to modulate specific biochemical pathways that are involved in these diseases, making it a promising candidate for further research.

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-12(18)16-8-5-10(6-9-16)13-15-14-11-4-3-7-17(11)13/h2,10H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKFFAZUVFGTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136551523

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